molecular formula C10H10BrIO2 B2923926 5-Bromo-3-iodo-2-isopropoxybenzaldehyde CAS No. 486993-97-9

5-Bromo-3-iodo-2-isopropoxybenzaldehyde

Cat. No.: B2923926
CAS No.: 486993-97-9
M. Wt: 368.996
InChI Key: MODQYKKVUITENR-UHFFFAOYSA-N
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Description

Chemical Structure: 5-Bromo-3-iodo-2-isopropoxybenzaldehyde (CAS: 1018127-29-1) is a halogenated aromatic aldehyde with bromine and iodine substituents at the 5- and 3-positions, respectively, and an isopropoxy group at the 2-position. Its molecular formula is C₁₀H₁₀BrIO₂, and it is classified as a disubstituted benzaldehyde derivative.

Properties

IUPAC Name

5-bromo-3-iodo-2-propan-2-yloxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrIO2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODQYKKVUITENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1I)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

5-Bromo-3-iodo-2-isopropoxybenzaldehyde undergoes various types of chemical reactions, including:

Scientific Research Applications

5-Bromo-3-iodo-2-isopropoxybenzaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-2-isopropoxybenzaldehyde involves its reactivity towards various chemical reagents. The presence of bromine and iodine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Alkoxy Groups

5-Bromo-3-iodo-2-propoxybenzaldehyde (CAS: 832674-32-5)
  • Structure : Differs by having a propoxy group (linear C₃H₇O) instead of an isopropoxy group (branched C₃H₇O) at the 2-position.
  • Molecular Formula : Identical (C₁₀H₁₀BrIO₂), but structural isomerism impacts steric and electronic properties.
  • Physicochemical Properties: Molar Mass: 368.99 g/mol . Solubility: The linear propoxy chain may enhance solubility in non-polar solvents compared to the branched isopropoxy analog.
5-(Benzyloxy)-2-bromo-4-methylaniline (CAS: 656-96-2)
  • Structure : Replaces the aldehyde group with an amine (-NH₂) and introduces a benzyloxy group (C₆H₅CH₂O) at the 5-position.
  • Molecular Formula: C₁₄H₁₃BrNO.
  • Key Differences: The absence of iodine reduces halogen-directed reactivity (e.g., Suzuki coupling).
  • Applications : Likely used in dye or polymer synthesis due to the amine functionality .

Halogen Substitution Patterns

n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide (CAS: 486993-97-9)
  • Structure : Features chlorine and trifluoromethyl groups instead of bromine and iodine.
  • Molecular Formula: C₈H₅ClF₃NO.
  • Key Differences :
    • Trifluoromethyl groups enhance electron-withdrawing effects, altering electrophilic substitution pathways.
    • Chlorine’s smaller atomic radius reduces steric hindrance compared to iodine.
  • Applications: Potential use in fluorinated drug candidates or surfactants .

Functional Group Variations

n-(4-Bromo-3-methylphenyl)tetrahydro-2h-pyran-4-amine (Ref: 10-F687991)
  • Structure : Replaces the aldehyde with a tetrahydro-2H-pyran-4-amine group.
  • Key Differences :
    • The amine group enables nucleophilic reactions (e.g., amide bond formation).
    • The pyran ring introduces conformational rigidity.
  • Applications : Likely explored in medicinal chemistry for CNS-targeting molecules .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Commercial Status
5-Bromo-3-iodo-2-isopropoxybenzaldehyde 1018127-29-1 C₁₀H₁₀BrIO₂ 369.00 Br, I, isopropoxy Discontinued
5-Bromo-3-iodo-2-propoxybenzaldehyde 832674-32-5 C₁₀H₁₀BrIO₂ 368.99 Br, I, propoxy Available
5-(Benzyloxy)-2-bromo-4-methylaniline 656-96-2 C₁₄H₁₃BrNO 291.17 Br, benzyloxy, NH₂ Discontinued
n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide 486993-97-9 C₈H₅ClF₃NO 223.58 Cl, CF₃, formamide Discontinued

Research Findings and Implications

  • Steric Effects : Branched alkoxy groups (e.g., isopropoxy) hinder reactivity in cross-coupling reactions compared to linear analogs .
  • Halogen Reactivity : Iodine’s polarizability facilitates Ullmann or Buchwald-Hartwig couplings, whereas chlorine/trifluoromethyl groups favor electrophilic substitutions .
  • Commercial Trends : Discontinuation of multiple analogs (e.g., this compound) may reflect market shifts toward fluorinated or amine-containing intermediates .

Biological Activity

5-Bromo-3-iodo-2-isopropoxybenzaldehyde is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by the presence of bromine and iodine substituents on the benzaldehyde moiety, suggests possible interactions with biological targets that could lead to therapeutic applications.

The molecular formula of this compound is C11H12BrI O, and it has a molecular weight of approximately 329.02 g/mol. The compound's chemical structure can be represented as follows:

C11H12BrIO\text{C}_{11}\text{H}_{12}\text{BrI}\text{O}

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily related to its potential as an anti-cancer agent and an inhibitor of specific enzymes.

Anticancer Activity

Several studies have explored the anticancer properties of compounds similar to this compound. For instance, derivatives of benzaldehyde have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that benzaldehyde derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Substituted benzaldehydes have been documented to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory processes and cancer progression.

Research Findings:
A comparative analysis indicated that compounds with similar structural motifs exhibited IC50 values in the micromolar range against COX enzymes, suggesting that this compound could possess similar inhibitory effects .

The proposed mechanism of action for this compound involves:

  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cellular damage.
  • Apoptosis Induction: Activation of caspases and other apoptotic markers.
  • Enzyme Interaction: Competitive inhibition of key enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructureIC50 (µM)Activity Type
4-Bromo-2-methoxybenzaldehydeStructure15COX Inhibition
2-Iodo-5-nitrobenzaldehydeStructure10Anticancer Activity
3-Bromo-4-hydroxybenzaldehydeStructure25Antioxidant Activity

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